Benzyl-2,2,4,4-tetramethylpentanoate

Description

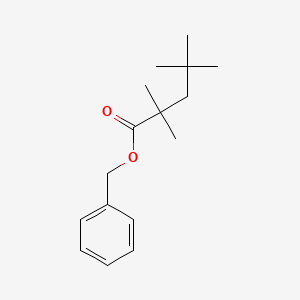

Benzyl-2,2,4,4-tetramethylpentanoate is a branched-chain ester characterized by a benzyl group attached to a highly substituted pentanoate backbone. Esters with branched alkyl chains, such as those in the benzoate family, are commonly utilized in fragrances, plasticizers, and pharmaceutical intermediates due to their volatility, stability, and solubility profiles . The tetramethyl substitution in the pentanoate moiety likely enhances steric hindrance, affecting reactivity and physical properties like melting point and solubility .

Properties

CAS No. |

81325-80-6 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

benzyl 2,2,4,4-tetramethylpentanoate |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-16(4,5)14(17)18-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |

InChI Key |

RGRZYJOMDYUVPI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)CC(C)(C)C(=O)OCC1=CC=CC=C1 |

Other CAS No. |

81325-80-6 |

Synonyms |

B-TMPN benzyl-2,2,4,4-tetramethylpentanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoate Esters

Methyl Benzoate (CAS 93-58-3)

- Structure : A simple ester with a straight-chain methyl group.

- Molecular Weight : 136.15 g/mol.

- Key Properties : Lower molecular weight and linear structure result in higher volatility compared to branched analogs. Widely used as a solvent and flavoring agent .

- Contrast: Benzyl-2,2,4,4-tetramethylpentanoate’s branched structure likely reduces volatility and increases thermal stability, making it more suitable for high-temperature applications.

Isopropyl Benzoate (CAS 939-48-0)

- Structure : Branched isopropyl group attached to the benzoate backbone.

- Molecular Weight : 178.23 g/mol.

- Key Properties : Improved lipid solubility compared to methyl benzoate, often used in cosmetics.

Branched Ketones and Alkanes

2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

- Structure : A ketone analog with a similar branched pentane backbone.

- Molecular Weight : 170.29 g/mol.

- Key Properties : High branching reduces reactivity in nucleophilic additions. Used in specialty solvents .

- Contrast: The ester functional group in this compound increases polarity, enhancing solubility in organic solvents compared to the ketone .

2,2,4-Trimethylpentane (CAS 540-84-1)

- Structure : A fully saturated branched alkane.

- Molecular Weight : 114.23 g/mol.

- Key Properties : High octane rating, used as a fuel additive.

- Contrast : The absence of functional groups in alkanes limits their application in synthesis compared to esters, which participate in condensation and hydrolysis reactions .

Complex Esters with Additional Functional Groups

Methyl (2R,3S)-2-Benzylamino-3-hydroxy-4-methylpentanoate (CAS 145451-91-8)

- Structure: Contains amino and hydroxyl groups alongside a methyl ester.

- Molecular Weight : 281.35 g/mol.

- Key Properties : Enhanced hydrogen-bonding capacity, making it suitable for chiral synthesis in pharmaceuticals.

- Contrast: The target compound lacks polar groups like -OH or -NH, resulting in lower solubility in polar solvents but higher stability in non-aqueous environments .

Data Table: Key Properties of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.